molecular formula C11H12N2S B1612052 N-methyl-3-(1,3-thiazol-2-yl)benzylamine CAS No. 892501-89-2

N-methyl-3-(1,3-thiazol-2-yl)benzylamine

Cat. No. B1612052
M. Wt: 204.29 g/mol
InChI Key: MNTPWZTYKCKBQX-UHFFFAOYSA-N
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Description

N-methyl-3-(1,3-thiazol-2-yl)benzylamine, also known as MTB, is a chemical compound that has gained attention in the scientific community for its potential use as a drug target. MTB is a benzylamine derivative that contains a thiazole ring, which makes it a unique compound with interesting properties.

Scientific Research Applications

Antitumor Activity

Compounds similar to N-methyl-3-(1,3-thiazol-2-yl)benzylamine have been extensively studied for their antitumor activities. Research indicates that benzothiazoles, including derivatives with N-acyl modifications, show potent and selective antitumor activity against various cancer cell lines. Metabolic transformations, such as N-acetylation and oxidation, play a crucial role in their mechanism of action, affecting drug uptake and biotransformation in sensitive cell lines. These findings suggest a novel avenue for cancer therapy, focusing on the synthesis and metabolic profiling of benzothiazole derivatives (Chua et al., 1999).

Catalytic Applications

Research into thiazolium-ion-based organic ionic liquids (OILs) demonstrates their effectiveness in promoting the benzoin condensation of benzaldehyde, highlighting a potential application in synthetic chemistry. These findings open up new possibilities for using N-methyl-3-(1,3-thiazol-2-yl)benzylamine derivatives as catalysts in organic reactions, providing an efficient pathway for synthesizing valuable compounds (Davis & Forrester, 1999).

Drug Discovery Building Blocks

Derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine have been explored as new building blocks in drug discovery. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives offers a versatile platform for developing compounds with various bioactivities. This approach enables the exploration of chemical space around potential drug candidates, paving the way for the discovery of new therapeutics (Durcik et al., 2020).

DNA-Binding Properties and Antioxidant Activity

Studies on silver(I) complexes containing V-shaped bis-benzimidazole ligands, including derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine, reveal significant DNA-binding properties and antioxidant activity. These complexes exhibit potential for development into therapeutic agents, leveraging their interaction with DNA and capacity to mitigate oxidative stress (Wu et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives, including those related to N-methyl-3-(1,3-thiazol-2-yl)benzylamine, have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces and form protective layers makes them valuable in industrial applications, providing a sustainable solution to corrosion-related challenges (Hu et al., 2016).

properties

IUPAC Name

N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTPWZTYKCKBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594490
Record name N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(1,3-thiazol-2-yl)benzylamine

CAS RN

892501-89-2
Record name N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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